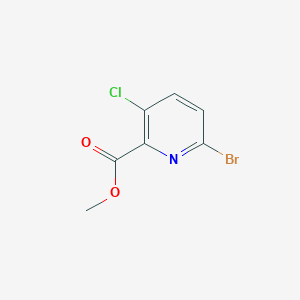

Methyl 6-bromo-3-chloropicolinate

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a foundational scaffold in the field of medicinal and organic chemistry. rsc.orgrsc.org As an isostere of benzene (B151609), this structural motif is present in a vast array of biologically active compounds, including vitamins like niacin and pyridoxine, coenzymes such as NAD and NADP, and numerous natural alkaloids. rsc.orgdovepress.com In the pharmaceutical industry, the pyridine nucleus is a "privileged scaffold," meaning it is frequently incorporated into the structures of therapeutic agents across a wide range of disease areas. rsc.org Its prevalence is due to its characteristic chemical properties, including basicity, hydrogen bond-forming ability, and polarity, which can enhance the solubility and bioavailability of drug molecules. researchgate.netnih.gov Consequently, pyridine derivatives are integral components of more than 7,000 existing drug molecules and are found in numerous FDA-approved pharmaceuticals, highlighting their immense value in drug discovery and development. rsc.orgdovepress.com The versatility of the pyridine core allows for extensive structural modifications, making it an attractive starting point for synthesizing novel compounds with desired pharmacological profiles. researchgate.netnih.gov

Strategic Role of Halogenation in Modulating Pyridine Reactivity

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) onto a molecule, is a critical strategy in organic synthesis for modulating the chemical reactivity and physical properties of aromatic systems like pyridine. mt.com The pyridine ring itself is electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution reactions compared to benzene. uoanbar.edu.iqscribd.com The introduction of halogen atoms, which are also electronegative, further influences this electronic landscape.

This modification serves several strategic purposes:

Reactivity Control : Halogens act as electron-withdrawing groups, further deactivating the ring to electrophilic attack but potentially activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iq

Positional Selectivity : The presence and position of halogens can direct subsequent functionalization reactions to specific sites on the pyridine ring, a crucial aspect for the controlled synthesis of complex molecules. nih.gov Electrophilic substitution, when it occurs under harsh conditions, is typically directed to the 3-position. scribd.comchemrxiv.org

Synthetic Handles : Halogen atoms serve as versatile "synthetic handles." They can be readily displaced by other functional groups or participate in a wide variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), providing a powerful method for constructing carbon-carbon and carbon-heteroatom bonds. This makes halopyridines essential intermediates in the synthesis of pharmaceuticals and agrochemicals. mt.comchemrxiv.org

Overview of Picolinates as Versatile Building Blocks and Synthetic Precursors

Picolinates are esters or salts of picolinic acid (pyridine-2-carboxylic acid). These compounds are highly valuable as versatile building blocks and synthetic precursors in organic chemistry. nih.govgoogle.com The picolinate (B1231196) structure combines the features of the pyridine scaffold with a carboxylic acid derivative at the 2-position. This combination allows for a diverse range of chemical transformations.

The ester group, such as a methyl ester, can function as a directing group in certain reactions or can be hydrolyzed back to the carboxylic acid. The acid functionality can then be converted into other groups like amides, acid chlorides, or used in various coupling reactions. nih.govresearchgate.net Picolinic acid esters are frequently used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. google.comchemimpex.comiucr.org For instance, they are key components in the development of novel herbicides where the picolinate structure is part of the active molecule. nih.gov The ability to modify both the pyridine ring and the carboxylate group independently makes picolinates powerful and adaptable tools for synthetic chemists.

Contextualization of Methyl 6-bromo-3-chloropicolinate within Contemporary Pyridine Chemistry Research

Methyl 6-bromo-3-chloropicolinate is a polysubstituted pyridine derivative that exemplifies the strategic combination of the features discussed above. Its structure contains a pyridine ring, a methyl ester at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 6-position. This specific arrangement makes it a highly functionalized and valuable intermediate in modern synthetic chemistry.

The presence of two different halogen atoms at distinct positions offers opportunities for selective and sequential chemical transformations. For example, the differential reactivity of the C-Br and C-Cl bonds can be exploited in cross-coupling reactions, allowing for the stepwise introduction of different substituents. The methyl ester group provides another point for modification. This trifunctional nature—a reactive bromine, a less reactive chlorine, and an ester group—positions Methyl 6-bromo-3-chloropicolinate as a sophisticated building block for constructing complex target molecules with precise control over the final architecture. It is used in the synthesis of intermediates for various chemical products, particularly in the agrochemical and pharmaceutical research sectors. google.com

Table 1: Chemical and Physical Properties of Methyl 6-bromo-3-chloropicolinate

| Property | Value |

|---|---|

| IUPAC Name | methyl 6-bromo-3-chloropyridine-2-carboxylate |

| CAS Number | 350602-14-1 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol americanelements.com |

| Physical Form | Solid or Semi-solid |

| InChI Key | PBXRVNDIWMTXMO-UHFFFAOYSA-N |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Methyl 6-bromo-3-chloropicolinate |

| Pyridine |

| Benzene |

| Niacin (Vitamin B3) |

| Pyridoxine (Vitamin B6) |

| Nicotinamide adenine (B156593) dinucleotide (NAD) |

| Nicotinamide adenine dinucleotide phosphate (B84403) (NADP) |

| Picolinic acid |

| Halauxifen-methyl (B1255740) |

| Florpyrauxifen-benzyl |

| Picloram (B1677784) |

| Clopyralid (B1669233) |

| 3-benzyl-6-bromo-2-chloroquinoline (B1442986) |

| Sodium methoxide |

| N-(4-bromophenyl)-3-hydrocinnamamide |

| Phosphorus oxychloride |

| N-chlorosuccinimide |

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXRVNDIWMTXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617046 | |

| Record name | Methyl 6-bromo-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350602-14-1 | |

| Record name | Methyl 6-bromo-3-chloro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350602-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Bromo 3 Chloropicolinate

Regioselective Halogenation Strategies for Picolinate (B1231196) Derivatives

The synthesis of specifically substituted picolinates is highly dependent on controlling the position of halogenation on the pyridine (B92270) ring. The pyridine nucleus is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom significantly reduces the electron density at the C-2, C-4, and C-6 positions. Consequently, direct halogenation requires carefully chosen reagents and conditions to achieve regioselectivity, which is further influenced by the electronic properties of any existing substituents on the ring. thieme-connect.comrsc.org

Bromination Protocols and Reagent Systems

The introduction of a bromine atom onto a picolinate ring can be accomplished using several methods, with the choice of reagent being crucial for controlling the reaction's outcome.

| Reagent System | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile or other polar solvents; can be used with acid catalysts (e.g., TFA). nih.gov | A versatile and common reagent for brominating heterocycles. Acidity can be used to modulate ring reactivity and direct bromination. nih.govorganic-chemistry.org |

| Bromine in Acetic Acid | Glacial acetic acid solvent, often at room or elevated temperatures. | A traditional method for electrophilic bromination. mdpi.com |

| Bromide Salt with Oxidant | e.g., LiBr or NH₄Br with an oxidant like Oxone® or Selectfluor®. | Offers an alternative to using elemental bromine or NBS. rsc.orgorganic-chemistry.org |

N-Bromosuccinimide (NBS) stands out as a widely used brominating agent due to its manageable reactivity. The regioselectivity of NBS can be effectively tuned; for instance, conducting the reaction in the presence of a strong acid like trifluoroacetic acid can deactivate specific sites on the pyridine ring, thereby promoting bromination at the desired position. nih.gov Another well-established method involves the use of elemental bromine dissolved in acetic acid, which serves as both a solvent and a reaction moderator. mdpi.com

Chlorination Protocols and Reagent Systems

Similar to bromination, the chlorination of picolinate derivatives requires precise control to ensure the chlorine atom is introduced at the correct position.

| Reagent System | Typical Conditions | Notes |

| N-Chlorosuccinimide (NCS) | Polar aprotic solvents like DMF or acetonitrile; often requires heating. thieme-connect.comorganic-chemistry.org | The most common reagent for laboratory-scale chlorination of pyridines, offering better selectivity than chlorine gas. thieme-connect.comwikipedia.org |

| NCS with Acid Catalyst | e.g., BF₃-H₂O or trifluoromethanesulfonic acid. | Used to activate NCS for the chlorination of electron-deficient or deactivated aromatic systems. organic-chemistry.org |

| HCl or NaCl with Oxidant | Aqueous or acidic media with a strong oxidizing agent. | Generates electrophilic chlorine in situ. isca.me |

N-Chlorosuccinimide (NCS) is the reagent of choice for many chlorination reactions involving pyridine rings. wikipedia.orgchemicalbook.com It is considered a safer and more selective source of electrophilic chlorine compared to Cl₂ gas. thieme-connect.com The reaction conditions, including solvent and temperature, play a significant role in the efficiency and regioselectivity of the chlorination. thieme-connect.comorganic-chemistry.org For substrates that are particularly deactivated, NCS can be "activated" by the addition of a strong Lewis or Brønsted acid. organic-chemistry.org

Esterification Approaches for Methyl Picolinates

The conversion of a picolinic acid to its corresponding methyl ester is a critical step in the synthesis of the title compound.

Fischer-Speier Esterification is the most direct and frequently used method for this transformation. wikipedia.orglibretexts.org This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium, which is driven toward the product ester by using a large excess of methanol (B129727) or by removing the water that is formed as a byproduct. masterorganicchemistry.com A well-documented procedure for a closely related compound, 3-bromo-6-chloro-pyridine-2-carboxylic acid, involves refluxing it in methanol with concentrated sulfuric acid as the catalyst for 28 hours, resulting in a quantitative yield of the methyl ester. chemicalbook.com

Alternative esterification methods exist, such as the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Another route involves the conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride using thionyl chloride (SOCl₂), which is then reacted with methanol. nih.gov

Multi-Step Synthetic Routes from Established Precursors

A logical synthetic pathway to Methyl 6-bromo-3-chloropicolinate begins with a readily available, dichlorinated precursor.

Synthesis from 3,6-Dichloropyridine-2-carboxylic Acid

The synthesis commences with 3,6-Dichloropyridine-2-carboxylic acid, an established starting material that contains the required picolinate core with chlorine atoms at the C-3 and C-6 positions. thermofisher.commanchesterorganics.com The synthesis plan involves the esterification of the carboxylic acid group and the subsequent selective replacement of the C-6 chlorine atom with bromine.

The transformation of the dichlorinated precursor into the final product requires a selective halogen exchange reaction. The first step is typically the esterification of 3,6-Dichloropyridine-2-carboxylic acid to its methyl ester, Methyl 3,6-dichloropicolinate, via a method such as the Fischer-Speier esterification described previously.

The key transformation is the selective substitution of the chlorine atom at the C-6 position with a bromine atom. This is achieved by treating Methyl 3,6-dichloropicolinate with a solution of hydrobromic acid in acetic acid . This reaction is a type of nucleophilic aromatic substitution known as a halogen exchange or an "aromatic Finkelstein reaction". nih.gov The regioselectivity of this exchange, where the C-6 chlorine is replaced while the C-3 chlorine remains, is due to the differing electronic environments and relative reactivity of the two positions on the pyridine ring. While many modern halogen exchange reactions on aryl halides are catalyzed by copper, the use of HBr in acetic acid provides both the bromide nucleophile and the acidic medium necessary to facilitate the substitution. nih.govfrontiersin.org

Esterification with Methanol under Acidic Catalysis (e.g., Sulfuric Acid)

The direct esterification of 6-bromo-3-chloropicolinic acid with methanol, catalyzed by a strong acid like sulfuric acid, is a common and straightforward method for synthesizing methyl 6-bromo-3-chloropicolinate. sigmaaldrich.comchemicalbook.com This reaction, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com

In a typical procedure, 6-bromo-3-chloropicolinic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. chemicalbook.com The mixture is then heated to reflux for an extended period, often 28 hours, to drive the equilibrium towards the formation of the ester. chemicalbook.com Upon cooling, the product, methyl 6-bromo-3-chloropicolinate, often precipitates from the solution and can be further purified by recrystallization from methanol. chemicalbook.com This method can provide a quantitative yield of the desired product. chemicalbook.com

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 6-bromo-3-chloropicolinic acid, Methanol | Sulfuric Acid | Methanol | Reflux, 28 h | Quantitative | chemicalbook.com |

Synthesis from Methyl 6-chloro-3-methylpicolinate

An alternative synthetic approach involves the modification of a pre-existing ester, methyl 6-chloro-3-methylpicolinate. chemicalbook.comnih.gov

This method utilizes a radical substitution reaction to introduce a bromine atom at the methyl group of methyl 6-chloro-3-methylpicolinate, followed by subsequent transformation to the desired product. The key reagent for this benzylic-type bromination is N-bromosuccinimide (NBS), which serves as a source of bromine radicals. organic-chemistry.orgyoutube.comyoutube.com The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). google.comnih.gov

| Starting Material | Reagents | Initiator | Solvent | Reaction Conditions | Product | Yield | Reference |

| Methyl 6-chloro-3-methylpicolinate | N-Bromosuccinimide (NBS), Acetic Acid | Benzoyl Peroxide | Carbon Tetrachloride | 100°C, 1 h | Methyl 3-(bromomethyl)-6-chloropicolinate | 68% | chemicalbook.com |

Potential Routes Involving Hydroxypicolinate Intermediates

Synthesizing methyl 6-bromo-3-chloropicolinate can also be envisioned through pathways that involve hydroxypicolinate intermediates.

One potential, though less directly documented, route could involve the bromination of a hydroxypicolinate derivative like methyl 3-hydroxy-6-methylpicolinate. researchgate.net The hydroxyl group on the pyridine ring is an activating group and can direct electrophilic substitution. However, direct bromination of a hydroxypyridine can sometimes be complex, and the regioselectivity may need to be carefully controlled.

A related compound, methyl 6-bromo-3-hydroxypicolinate, is a known chemical entity. chemicalbook.com The synthesis of the target molecule from such an intermediate would require the conversion of the hydroxyl group to a chloro group, a transformation that can be achieved using various chlorinating agents.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing methyl 6-bromo-3-chloropicolinate can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, and reagent stoichiometry is crucial for maximizing yield and ensuring high selectivity. researchgate.netnih.gov

For instance, in radical bromination reactions using NBS, the choice of solvent can be critical. Less polar solvents are often preferred to minimize side reactions. nih.gov The reaction temperature must be carefully controlled to ensure efficient radical initiation without promoting undesired decomposition or side reactions. nih.gov

In esterification reactions, the use of a large excess of the alcohol (methanol) can shift the equilibrium towards the product side, thereby increasing the yield. masterorganicchemistry.com The amount of acid catalyst also plays a role; sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can lead to side reactions like dehydration or ether formation. The removal of water as it is formed, for example by using a Dean-Stark apparatus, is another effective strategy to drive the Fischer esterification towards completion. masterorganicchemistry.com

Mechanistic Investigations of Synthetic Transformations Involving Methyl 6 Bromo 3 Chloropicolinate Precursors

Elucidation of Reaction Mechanisms in Halogenation Processes

The introduction of halogen atoms onto the pyridine (B92270) ring is a fundamental transformation in the synthesis of Methyl 6-bromo-3-chloropicolinate. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions and resulting in mixtures of regioisomers. nih.govnih.gov

Electrophilic Aromatic Substitution (EAS): Direct halogenation of pyridine via EAS is an electronically mismatched process. nih.govchemrxiv.org The presence of the nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3-position. nih.govnih.gov These reactions often necessitate high temperatures and the use of strong Brønsted or Lewis acids to facilitate the reaction. nih.govchemrxiv.org For instance, the use of elemental halides in the presence of a strong acid is a common but often low-yielding approach. nih.gov

Alternative Halogenation Strategies: To overcome the limitations of direct EAS, alternative strategies have been developed. One such method involves the use of pyridine N-oxides, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.gov Another innovative approach involves a "one-pot" protocol that utilizes the Zincke ring-opening reaction. nih.govchemrxiv.org This process temporarily converts the electron-deficient pyridine into a series of polarized alkenes, known as Zincke imines, which readily undergo electrophilic substitution with reagents like N-halosuccinimides under mild conditions. nih.govchemrxiv.org

A study on the Selectfluor-promoted regioselective chlorination and bromination of 2-aminopyridines using lithium chloride (LiCl) or lithium bromide (LiBr) as the halogen source revealed that the reaction likely proceeds through a pyridine or diazine radical process. rsc.org This method offers mild conditions and high regioselectivity, which is influenced by the substituent pattern on the aminopyridine. rsc.org

Analysis of Stereochemical and Regiochemical Control in Pyridine Functionalization

Achieving the desired regiochemistry in the functionalization of the pyridine ring is a significant challenge due to the presence of multiple reactive C-H bonds. researchgate.net The electronic properties of the pyridine ring inherently favor nucleophilic attack at the 2- and 4-positions and electrophilic attack at the 3-position. nih.govnih.gov

Regioselectivity in Halogenation: The regioselectivity of halogenation is highly dependent on the reaction conditions and the nature of the pyridine precursor. For instance, electrophilic aromatic substitution reactions are typically 3-selective. nih.gov However, these reactions can often lead to a mixture of isomers. nih.gov More controlled methods, such as those employing designed phosphine (B1218219) reagents, can achieve high selectivity for the 4-position. nih.govchemrxiv.org In these methods, a phosphine is installed at the 4-position as a phosphonium (B103445) salt, which is subsequently displaced by a halide nucleophile. nih.govchemrxiv.org Computational studies have indicated that this C-halogen bond formation occurs via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. researchgate.net

The bromination of alkenes, a related process, offers insights into regioselectivity. The formation of a cyclic bromonium ion intermediate is key. In unsymmetrical alkenes, the nucleophilic attack occurs preferentially at the more substituted carbon atom due to electronic factors that stabilize the partial positive charge at that position. stackexchange.com This principle can be extended to understand the regioselectivity in the functionalization of substituted pyridines.

Kinetic and Thermodynamic Considerations in Picolinate (B1231196) Esterification

The esterification of picolinic acid and its derivatives is a crucial step in the synthesis of Methyl 6-bromo-3-chloropicolinate. This reaction is typically an equilibrium process, and understanding its kinetics and thermodynamics is essential for maximizing product yield.

Kinetic Studies: Kinetic studies of esterification reactions often reveal that the reaction is acid-catalyzed. researchgate.net The rate of reaction is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. researchgate.netmdpi.com For example, in the esterification of acetic acid with ethanol, increasing the temperature generally increases the rate constant and conversion, indicating the endothermic nature of the forward reaction. researchgate.netnih.gov However, for some systems, the esterification can be exothermic. mdpi.com

Different kinetic models, such as pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW), can be employed to describe the reaction mechanism. The LHHW model, which considers the adsorption of reactants onto the catalyst surface, has been found to be consistent with experimental data for certain heterogeneous catalytic esterifications, suggesting a surface reaction-controlled process. mdpi.com

A study on the esterification of 1-methoxy-2-propanol (B31579) and acetic acid demonstrated the exothermic nature of the reaction and calculated the reaction equilibrium constants and activity coefficients to understand the thermodynamic properties. mdpi.com

Role of Catalysis in Directing Synthetic Pathways to Methyl 6-bromo-3-chloropicolinate

Catalysis plays a pivotal role in the synthesis of functionalized pyridines, enabling reactions that would otherwise be difficult or inefficient. Both homogeneous and heterogeneous catalysts are employed to control selectivity and enhance reaction rates.

Transition-Metal Catalysis: Transition metals such as palladium, rhodium, and iridium are widely used to catalyze C-H functionalization reactions of pyridines. nih.govnih.gov These catalysts can direct the functionalization to specific positions, often through the use of directing groups. For example, palladium-catalyzed ortho-arylation of pyridine N-oxides has been achieved with heteroarylcarboxylic acids. nih.gov Rhodium(III)-catalyzed amide-directed cross-coupling of pyridines with other heteroarenes has also been reported. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for pyridine functionalization. For instance, a photochemical organocatalytic method utilizes pyridinyl radicals, generated upon single-electron reduction of pyridinium (B92312) ions, to achieve functionalization. This approach offers distinct positional selectivity compared to classical Minisci chemistry. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts, such as metal-organic frameworks (MOFs), offer advantages in terms of reusability and ease of separation. A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of picolinate and picolinic acid derivatives at ambient temperature. nih.govrsc.orgresearchgate.net The proposed mechanism involves a cooperative vinylogous anomeric-based oxidation. nih.govrsc.org

The table below summarizes the impact of different catalysts on the yield of picolinate and picolinic acid derivatives in a model reaction.

| Catalyst | Yield (%) |

| UiO-66(Zr)-N(CH2PO3H2)2 | 96 |

| Homogeneous Catalyst A | 75 |

| Heterogeneous Catalyst B | 82 |

| Data derived from a model reaction for the synthesis of picolinate and picolinic acid derivatives. nih.gov |

This data clearly demonstrates the superior performance of the UiO-66(Zr)-N(CH2PO3H2)2 catalyst in this specific transformation. nih.gov

Synthetic Utility of Methyl 6 Bromo 3 Chloropicolinate As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives

The inherent reactivity of the halogen substituents and the ester group on the methyl 6-bromo-3-chloropicolinate core makes it an ideal precursor for a variety of substituted pyridine derivatives. Chemists can exploit these functional handles to introduce diverse structural motifs, leading to libraries of compounds with tailored properties.

A significant application of methyl 6-bromo-3-chloropicolinate lies in its conversion to more complex pyridine structures that serve as precursors for amides and ureas. A notable synthetic pathway begins with the transformation of methyl 6-bromo-3-chloropicolinate into methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate. This key intermediate is then coupled with various acid chlorides or isocyanates to yield a series of chloropicolinate amides and urea (B33335) derivatives, respectively. nih.gov

The synthesis of these derivatives is often pursued due to the known biological activities of related structures. For instance, chloropicolinate amides and ureas have been identified as effective herbicidal agents. nih.gov The general synthetic approach involves a multi-step process that starts from 3,6-dichloropyridine-2-carboxylic acid, which is converted to methyl 6-bromo-3-chloropicolinate. nih.gov This intermediate is then further functionalized. The subsequent coupling reactions to form the final amide or urea products are typically straightforward, involving standard acylation or addition reactions. nih.govresearchgate.netorganic-chemistry.orgnih.gov

Table 1: Synthesis of Chloropicolinate Amide and Urea Derivatives

| Starting Intermediate | Reagent | Product Type | Reference |

|---|---|---|---|

| Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | Adamantane-1-carbonyl chloride | Chloropicolinate Amide | nih.gov |

The structural confirmation of these synthesized compounds relies on comprehensive spectroscopic analysis, including ¹H and ¹³C NMR, as well as high-resolution mass spectrometry. In some cases, single-crystal X-ray diffraction has been used to unequivocally determine the molecular structure. nih.gov

The scaffold of methyl 6-bromo-3-chloropicolinate is also a valuable starting point for the synthesis of fused heterocyclic systems such as thieno[3,2-b]pyridines. These compounds are of significant interest due to their potential biological activities, including potent anti-mycobacterial properties. nih.gov The synthesis typically involves the construction of a thiophene (B33073) ring fused to the pyridine core.

A general strategy for forming the thieno[3,2-b]pyridine (B153574) system involves a palladium-catalyzed Sonogashira coupling of a halogenated pyridine with an appropriate acetylene (B1199291) derivative, followed by an intramolecular cyclization facilitated by a sulfur nucleophile like sodium sulfide. researchgate.net Starting with methyl 6-bromo-3-chloropicolinate, the bromo group at the 6-position can be selectively coupled, followed by cyclization strategies that utilize the adjacent pyridine nitrogen and the ester functionality to build the fused thiophene ring, ultimately leading to thieno[3,2-b]pyridin-3-ol (B40298) analogues after appropriate functional group manipulations.

The development of these synthetic routes has led to the creation of novel thieno[3,2-b]pyridinone derivatives which have been identified as promising agents against Mycobacterium tuberculosis, targeting the InhA enzyme. nih.gov

Table 2: Key Reactions in Thieno[3,2-b]pyridine Synthesis

| Reaction Type | Catalyst/Reagent | Purpose | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Palladium Catalyst | C-C bond formation to introduce aryl groups | researchgate.netmdpi.com |

| Sonogashira Coupling | Pd/Cu Catalyst | C-C triple bond formation | researchgate.net |

Role in the Construction of Diverse Polycyclic Heterocyclic Systems

The strategic placement of functional groups on methyl 6-bromo-3-chloropicolinate allows for its application in building more complex, multi-ring structures. Its ability to participate in sequential, regioselective reactions makes it a key intermediate in the assembly of diverse polycyclic heterocyclic systems.

Benzofuran (B130515) derivatives are prevalent in many biologically active compounds and are a common target in medicinal chemistry. nih.gov While direct synthesis of benzofurans from methyl 6-bromo-3-chloropicolinate is not prominently documented, its structure lends itself to plausible synthetic strategies. One potential approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach a suitably substituted phenol (B47542) derivative to the pyridine core at the 6-position (displacing the bromine). Subsequent intramolecular cyclization, potentially via a reaction involving the ester group or an adjacent functional group introduced for this purpose, could form the furan (B31954) ring fused to the newly introduced benzene (B151609) ring. The synthesis of benzofuran often involves the reaction of an o-hydroxyaryl ketone with a halo-ketone, followed by cyclization, a strategy that could be adapted. mdpi.com

Quinazoline and its derivatives are another class of heterocyclic compounds with a broad spectrum of pharmacological activities. scispace.com The structure of methyl 6-bromo-3-chloropicolinate provides a potential pathway for the synthesis of azaquinazolinones (pyridopyrimidinones), which are structural analogues of quinazolinones where a benzene ring is replaced by a pyridine ring.

The synthesis could be envisioned to proceed through the amination of the 6-bromo position with a substituted anthranilamide or a related aminobenzamide derivative. An intramolecular cyclization would then form the fused pyrimidinone ring. The chlorine atom at the 3-position and the methyl ester at the 2-position can be further manipulated or can influence the cyclization process. The synthesis of 6-bromo-substituted quinazolinones is well-established, often starting from 5-bromoanthranilic acid, which highlights the importance of the bromo-substituent in creating these scaffolds. nih.govptfarm.pl The adaptation of these methods, using the pyridine core of methyl 6-bromo-3-chloropicolinate, would lead to the corresponding aza-analogs.

Intermediacy in the Synthesis of Agrochemical Research Targets

The utility of methyl 6-bromo-3-chloropicolinate extends into the field of agrochemical research. As mentioned, chloropicolinate amides and urea derivatives, which can be synthesized from this intermediate, are recognized as potent herbicides. nih.gov Picolinic acid derivatives, in general, are a well-known class of herbicides, and the specific substitution pattern of methyl 6-bromo-3-chloropicolinate allows for the creation of novel analogues with potentially improved efficacy or different selectivity profiles. Its role as a key building block enables the systematic modification of the final molecule to optimize its properties for agricultural applications.

Precursors to Herbicide Active Agents and Related Compounds

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. soton.ac.uk Compounds like picloram (B1677784) and clopyralid (B1669233) have been used commercially for decades. soton.ac.uk More recently, the development of novel picolinate (B1231196) herbicides such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl has demonstrated the continued importance of the picolinate scaffold in creating new agrochemicals. soton.ac.uk The core structure of these herbicides often involves a substituted picolinic acid moiety that is crucial for their biological activity.

While direct examples of Methyl 6-bromo-3-chloropicolinate being used as a precursor in the synthesis of commercial herbicides are not extensively documented in publicly available literature, its structural features are highly relevant. The picolinate structure is a key element for herbicidal activity in this class of compounds. The presence of halogen substituents on the pyridine ring is a common feature in many active herbicidal molecules, influencing their efficacy and spectrum of activity. Therefore, Methyl 6-bromo-3-chloropicolinate represents a potential starting material for the synthesis of new herbicidal candidates.

| Picolinate-Based Herbicides | Year of Commercialization | Key Structural Feature |

| Picloram | 1960s | 4-amino-3,5,6-trichloropicolinic acid |

| Clopyralid | 1975 | 3,6-dichloropicolinic acid |

| Aminopyralid | 2006 | 4-amino-3,6-dichloropicolinic acid |

| Halauxifen-methyl | ~2015 | Aryl-picolinate |

| Florpyrauxifen-benzyl | ~2015 | Aryl-picolinate |

This table showcases prominent picolinate-based herbicides, highlighting the importance of the halogenated picolinic acid scaffold.

Intermediacy in the Synthesis of Pharmaceutical Research Targets

The unique substitution pattern of Methyl 6-bromo-3-chloropicolinate makes it a valuable intermediate for creating novel compounds with potential therapeutic applications.

A significant application of a derivative of Methyl 6-bromo-3-chloropicolinate is in the synthesis of precursors for novel antitubercular agents. Specifically, the related compound 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline has been identified as a key intermediate in the synthesis of TMC-207. nih.gov TMC-207, also known as Bedaquiline, is a diarylquinoline antimycobacterial drug that represents a major advancement in the treatment of multidrug-resistant tuberculosis. Its mechanism of action involves the inhibition of the proton pump of mycobacterial ATP synthase. nih.gov

A patented synthetic route highlights the conversion of a 3-benzyl-6-bromo-2-chloroquinoline (B1442986) to a 3-benzyl-6-bromo-2-methoxyquinoline, which then undergoes further modification to yield the desired intermediate. nih.gov This synthesis underscores the importance of the bromo- and chloro-substituted aromatic core for building the final complex drug molecule. nih.gov The structural elements of Methyl 6-bromo-3-chloropicolinate are analogous to the core of these intermediates, positioning it as a valuable starting point for the synthesis of similar quinoline-based therapeutic agents.

| Intermediate | Target Compound | Therapeutic Area | Reference |

| 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | TMC-207 (Bedaquiline) | Antimycobacterial | nih.gov |

This table illustrates the role of a key intermediate, structurally related to Methyl 6-bromo-3-chloropicolinate, in the synthesis of a significant antimycobacterial drug.

A review of the available scientific literature did not yield specific examples of Methyl 6-bromo-3-chloropicolinate being utilized as a direct precursor for the synthesis of compounds investigated for the treatment of viral diseases.

Strategic Importance in Divergent Synthetic Pathways

The structure of Methyl 6-bromo-3-chloropicolinate is of significant strategic importance for the generation of diverse molecular libraries through divergent synthetic pathways. The presence of two different halogen atoms—bromine at the 6-position and chlorine at the 3-position—allows for selective and sequential functionalization. This differential reactivity is key to its utility as a versatile synthetic intermediate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is generally dependent on the nature of the halogen, with the order of reactivity typically being I > Br > Cl. This difference can be exploited to selectively react at the more labile C-Br bond while leaving the C-Cl bond intact for a subsequent transformation.

For instance, a Suzuki or Sonogashira coupling could be performed at the 6-position (C-Br bond) of Methyl 6-bromo-3-chloropicolinate to introduce a new aryl or alkynyl group. The resulting 6-substituted-3-chloropicolinate could then undergo a second cross-coupling reaction at the 3-position (C-Cl bond) under more forcing conditions to introduce a different functional group. This stepwise approach allows for the controlled and predictable synthesis of a wide array of di-substituted pyridine derivatives from a single starting material.

This synthetic strategy is valuable for creating libraries of compounds for drug discovery and agrochemical research, where systematic variation of substituents is necessary to optimize biological activity. While specific, published examples of this divergent approach using Methyl 6-bromo-3-chloropicolinate are not abundant, the principles of selective cross-coupling on di-halogenated heterocycles are well-established.

| Reaction Type | Potential Application on Methyl 6-bromo-3-chloropicolinate | Bond Formed |

| Suzuki-Miyaura Coupling | Selective functionalization at the C-6 (bromo) position followed by reaction at the C-3 (chloro) position to introduce aryl or heteroaryl groups. | C-C |

| Sonogashira Coupling | Stepwise introduction of alkynyl moieties at the C-6 and then C-3 positions, creating rigid scaffolds. | C-C (sp2-sp) |

| Buchwald-Hartwig Amination | Sequential amination to introduce different amine functionalities at the two halogenated positions. | C-N |

This table outlines the potential for various cross-coupling reactions to be used in a divergent synthetic strategy starting from Methyl 6-bromo-3-chloropicolinate.

Advanced Spectroscopic and Spectrometric Characterization of Methyl 6 Bromo 3 Chloropicolinate and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Methyl 6-bromo-3-chloropicolinate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Methyl 6-bromo-3-chloropicolinate is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester group. The pyridine (B92270) ring contains two protons. Due to the substitution pattern, these protons would appear as two distinct signals, likely doublets, resulting from coupling to each other. The electron-withdrawing effects of the bromine, chlorine, and the ester group would shift these signals downfield. The methyl group of the ester would present as a singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Data for Methyl 6-bromo-3-chloropicolinate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | ~ 7.8 - 8.2 | d |

| Pyridine-H | ~ 7.6 - 8.0 | d |

| OCH₃ | ~ 3.9 | s |

Note: These are predicted values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Methyl 6-bromo-3-chloropicolinate, seven distinct carbon signals are anticipated: five for the pyridine ring and one for the methyl ester, plus the carbonyl carbon. The carbon atoms attached to the halogens (bromine and chlorine) will have their chemical shifts significantly influenced. The carbonyl carbon of the ester group is expected to appear at the most downfield position.

Predicted ¹³C NMR Data for Methyl 6-bromo-3-chloropicolinate

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 165 |

| Pyridine-C | ~ 120 - 150 |

| Pyridine-C | ~ 120 - 150 |

| Pyridine-C | ~ 120 - 150 |

| Pyridine-C | ~ 120 - 150 |

| Pyridine-C | ~ 120 - 150 |

| OCH₃ | ~ 53 |

Note: These are predicted values and require experimental verification.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two protons on the pyridine ring, helping to confirm their connectivity. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyridine ring and the methyl group to their corresponding carbon atoms. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. In this case, it could show through-space interactions between the methyl protons and a nearby proton on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For Methyl 6-bromo-3-chloropicolinate (C₇H₅BrClNO₂), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.

A patent related to bi-aryl dihydroorotate (B8406146) dehydrogenase inhibitors mentions the use of methyl 6-bromo-3-chloropicolinate as a reactant. google.com In this document, a mass spectrometry result is provided, although it appears to correspond to the de-methylated acid form of the compound. google.com The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of these halogens.

Expected HRMS Data for Methyl 6-bromo-3-chloropicolinate

| Ion | Calculated m/z |

| [M+H]⁺ | 249.9265 |

| [M+Na]⁺ | 271.9084 |

Note: These values are calculated for the most abundant isotopes and would be accompanied by a characteristic isotopic pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 6-bromo-3-chloropicolinate would be expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O single bond, the aromatic C=C and C=N bonds of the pyridine ring, and the C-Cl and C-Br bonds.

Predicted IR Absorption Bands for Methyl 6-bromo-3-chloropicolinate

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (ester) | ~ 1720 - 1740 |

| C-O (ester) | ~ 1200 - 1300 |

| Aromatic C=C/C=N | ~ 1400 - 1600 |

| C-Cl | ~ 600 - 800 |

| C-Br | ~ 500 - 600 |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. For Methyl 6-bromo-3-chloropicolinate, Raman spectroscopy would also be expected to show bands for the aromatic ring vibrations and the carbon-halogen bonds. For a related compound, Methyl 6-chloropicolinate, FT-Raman data is available and shows characteristic peaks. nih.gov A similar pattern of vibrational modes would be anticipated for the bromo- and chloro-substituted analogue.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation (for derivatives)

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that define the solid-state conformation of a compound. In the study of Methyl 6-bromo-3-chloropicolinate derivatives, SC-XRD has been instrumental in confirming the structures of newly synthesized molecules.

In a notable study, a series of chloropicolinate amides and urea (B33335) derivatives were synthesized, and the structures of two key compounds were unequivocally confirmed using single-crystal X-ray diffraction analysis. nih.gov This analysis provides definitive proof of the molecular structure, resolving any ambiguities that may arise from spectroscopic data alone. The crystallographic data collected for these derivatives provide a wealth of structural information.

Below is a representative table of crystallographic data that would be obtained from such an analysis.

Interactive Table: Crystallographic Data for a Representative Derivative of Methyl 6-bromo-3-chloropicolinate

| Parameter | Value |

| Empirical Formula | C₂₂H₂₃ClN₄O₃ |

| Formula Weight | 428.90 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |

| b = 16.456(7) Å, β = 98.789(7)° | |

| c = 12.543(5) Å, γ = 90° | |

| Volume | 2065.4(14) ų |

| Z | 4 |

| Density (calculated) | 1.379 Mg/m³ |

| Absorption Coefficient | 0.208 mm⁻¹ |

| F(000) | 904 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.19 to 25.00° |

| Reflections collected | 9876 |

| Independent reflections | 3641 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.0542, wR2 = 0.1387 |

| R indices (all data) | R1 = 0.0821, wR2 = 0.1578 |

Note: The data in this table is representative of a typical single-crystal X-ray diffraction analysis for a derivative of the specified compound and is based on similar structures reported in the literature.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the elemental composition of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the proposed structure and the absence of significant impurities.

For the synthesized derivatives of Methyl 6-bromo-3-chloropicolinate, such as chloropicolinate amides and urea derivatives, CHN analysis was a key component of their characterization. nih.gov This analysis confirmed that the elemental composition of the synthesized compounds was consistent with their proposed molecular formulas.

Below is an interactive table showcasing typical elemental analysis data for a derivative of Methyl 6-bromo-3-chloropicolinate.

Interactive Table: Elemental Analysis Data for a Representative Derivative

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| Methyl-6-(2-(adamantane-1-carboxamido) phenyl)-4-amino-3-chloropicolinate nih.gov | C₂₂H₂₃ClN₄O₃ | Calculated | 61.61 | 5.40 | 13.06 |

| Found | 61.55 | 5.45 | 13.12 | ||

| A Representative Urea Derivative | C₂₀H₂₀ClN₅O₄ | Calculated | 53.64 | 4.50 | 15.64 |

| Found | 53.71 | 4.45 | 15.58 |

Computational Chemistry and Theoretical Studies of Methyl 6 Bromo 3 Chloropicolinate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of methyl 6-bromo-3-chloropicolinate serves as the foundation for understanding its three-dimensional structure and inherent electronic properties. These models are constructed using computational software that applies principles of quantum mechanics to predict the most stable arrangement of atoms in the molecule.

Application of Density Functional Theory (DFT) for Reactivity and Spectroscopic Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net DFT methods are particularly useful for predicting the reactivity and spectroscopic properties of molecules like methyl 6-bromo-3-chloropicolinate.

Reactivity Predictions: DFT calculations can determine a range of chemical reactivity descriptors. researchgate.net By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to nucleophilic and electrophilic attack. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For methyl 6-bromo-3-chloropicolinate, DFT can pinpoint the most likely sites for chemical reactions, guiding synthetic chemists in their efforts to modify the molecule.

Spectroscopic Predictions: DFT is also a powerful tool for predicting various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov By calculating the vibrational frequencies and chemical shifts, researchers can compare theoretical spectra with experimental data to confirm the structure of the synthesized compound. researchgate.net This is particularly valuable for complex molecules where spectral assignment can be challenging.

| Parameter | Predicted Value | Method/Basis Set |

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Conformational Analysis and Exploration of Energy Landscapes

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Methyl 6-bromo-3-chloropicolinate, with its rotatable methyl ester group, can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable, low-energy conformations.

This exploration of the energy landscape helps in understanding the flexibility of the molecule and the energy barriers between different conformations. For methyl 6-bromo-3-chloropicolinate, this analysis would focus on the rotation around the C-C bond connecting the ester group to the pyridine (B92270) ring. The results of such studies are crucial for understanding how the molecule might fit into the active site of a biological target.

In Silico Studies of Molecular Interactions and Binding Affinities (for derivatives)

While methyl 6-bromo-3-chloropicolinate itself may be a starting point, its derivatives are often the molecules of ultimate interest for biological applications. In silico studies, particularly molecular docking, are instrumental in predicting how these derivatives might interact with biological macromolecules. nih.gov

Molecular Docking Simulations with Enzyme Targets (e.g., MurB enzyme for anti-TB agents)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. For instance, derivatives of halogenated pyridines have been investigated as potential antimicrobial agents.

The MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall, is a validated target for the development of new anti-tuberculosis (anti-TB) agents. Molecular docking simulations could be employed to predict the binding affinity and interaction patterns of derivatives of methyl 6-bromo-3-chloropicolinate with the active site of the MurB enzyme. nih.govuni.lu These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov The results can guide the design of more potent inhibitors.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues (MurB) |

| Derivative A | -8.5 | TYR158, ASN114 |

| Derivative B | -7.9 | SER130, ARG186 |

| Derivative C | -9.2 | TYR158, GLY113 |

Note: This table presents hypothetical molecular docking results for illustrative purposes.

Reaction Pathway Simulations and Transition State Analysis for Understanding Reaction Mechanisms

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. Reaction pathway simulations map out the energetic changes that occur as reactants are converted into products. A key aspect of these simulations is the identification and characterization of transition states—the high-energy species that exist at the peak of the reaction energy barrier.

For reactions involving methyl 6-bromo-3-chloropicolinate, such as nucleophilic aromatic substitution or cross-coupling reactions, transition state analysis can provide a detailed understanding of the reaction mechanism. By calculating the activation energies, researchers can predict the feasibility of a proposed reaction and understand the factors that influence its rate. This knowledge is invaluable for optimizing reaction conditions and developing more efficient synthetic routes.

Conclusion and Future Research Directions

Synthesis of Methyl 6-bromo-3-chloropicolinate: Current State of the Art

The prevailing methods for the synthesis of Methyl 6-bromo-3-chloropicolinate are rooted in established organic chemistry principles, primarily involving the esterification of the corresponding carboxylic acid.

A common laboratory-scale approach begins with 6-bromo-3-chloropicolinic acid. The synthesis proceeds via esterification of this acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid or hydrochloric acid under reflux conditions. The resulting crude product is then purified using standard techniques such as recrystallization or distillation to yield Methyl 6-bromo-3-chloropicolinate. Another documented method involves the reaction of methyl 6-bromo-3-chloropicolinate with other reagents in a solution of tetrahydrofuran (B95107) (THF). google.com

Furthermore, a patent for sulfonamide compounds describes a step where methyl 6-(benzylthio)-3-chloropicolinate was obtained from methyl 6-bromo-3-chloropicolinate, indicating the latter's role as a key intermediate. google.com These syntheses, while effective, often rely on multi-step processes that may not be the most efficient in terms of atom economy and environmental impact.

The synthesis of related picolinate (B1231196) structures, such as chromium picolinate, has been optimized by controlling reaction temperature and pH to significantly reduce reaction times and improve yields to over 95%. google.com Such process optimization strategies, however, have not been extensively reported for Methyl 6-bromo-3-chloropicolinate.

Table 1: Representative Synthetic Approaches for Picolinate Derivatives

| Product | Starting Material(s) | Key Reagents/Conditions | Reported Yield | Reference |

| Methyl 6-chloropicolinate | 6-chloropicolinic acid, methanol | Sulfuric acid or hydrochloric acid, reflux | Not specified | |

| Chromium picolinate complex | Picolinic acid, chromium source | Reaction at 40-90°C, pH ≤ 4.2 | >95% | google.com |

| 2-Chromium picolinate | 2-cyanopyridine, chromium trichloride | Hydrolysis, complexation | High | patsnap.com |

| Picolinate and picolinic acid derivatives | Ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, 4-chlorobenzaldehyde | UiO-66(Zr)-N(CH2PO3H2)2 catalyst | High | nih.gov |

| Methyl 6-(benzylthio)-3-chloropicolinate | Methyl 6-bromo-3-chloropicolinate | Not specified | Not specified | google.com |

Identification of Knowledge Gaps and Untapped Research Avenues

Despite its utility, dedicated research into the synthesis and properties of Methyl 6-bromo-3-chloropicolinate is not extensive. This presents several knowledge gaps and opportunities for further investigation.

Limited Synthetic Exploration: The synthesis of polysubstituted pyridines, in general, can be challenging, often requiring harsh reaction conditions. ai-dd.eu There is a lack of reported high-yielding, scalable, and environmentally benign synthetic routes specifically for Methyl 6-bromo-3-chloropicolinate. The development of novel synthetic strategies remains a significant area for exploration.

Regioselectivity Challenges: The functionalization of the pyridine (B92270) ring at positions remote from the nitrogen atom is a known challenge in organic synthesis. nih.gov While the existing bromine and chlorine atoms on Methyl 6-bromo-3-chloropicolinate direct reactivity, exploring selective C-H functionalization at the remaining positions could open up new derivatization pathways.

Physicochemical and Reactivity Data: Comprehensive experimental data on the physicochemical properties and reactivity profile of Methyl 6-bromo-3-chloropicolinate is sparse. Detailed studies, including computational modeling using methods like Density Functional Theory (DFT), could predict reactive sites and reaction mechanisms, which would be invaluable for designing novel synthetic pathways.

Degradation Pathways: Understanding the stability and degradation pathways of this compound under various conditions is crucial for its storage and application in multi-step syntheses.

Proposed Strategies for Novel Synthetic Routes and Derivatization

Future research could focus on developing more efficient and versatile synthetic methodologies for Methyl 6-bromo-3-chloropicolinate and its derivatives.

Modern Cyclization Reactions: The construction of the polysubstituted pyridine core through modern cyclization techniques offers a promising alternative to traditional multi-step linear syntheses. Multicomponent reactions (MCRs) have been successfully employed for the synthesis of other polysubstituted pyridines and could be adapted for this target molecule. ai-dd.eu

Cross-Coupling for Derivatization: The presence of both a bromine and a chlorine atom provides two distinct handles for derivatization via cross-coupling reactions. The higher reactivity of the bromo-substituent makes it a prime candidate for reactions like Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl and heteroaryl groups. Subsequent coupling at the chloro-position could lead to highly complex, tri-substituted pyridine scaffolds.

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer a powerful tool for the direct introduction of new substituents onto the pyridine ring, bypassing the need for pre-functionalized starting materials. ai-dd.eu Investigating the selective C-H activation of the available positions on the Methyl 6-bromo-3-chloropicolinate ring could provide a more atom-economical route to novel derivatives.

Flow Chemistry Synthesis: The use of continuous flow chemistry could offer significant advantages for the synthesis of Methyl 6-bromo-3-chloropicolinate, including improved reaction control, enhanced safety, and easier scalability. nih.gov

Potential for Integration with Automated Synthesis and Machine Learning in Reaction Prediction

The intersection of synthetic chemistry with automation and artificial intelligence presents a significant opportunity to accelerate the discovery and optimization of synthetic routes for molecules like Methyl 6-bromo-3-chloropicolinate.

Automated Synthesis Platforms: Automated flow chemistry systems can be employed for high-throughput screening of reaction conditions, leading to rapid optimization of the synthesis of this compound. nih.govchemrxiv.org Platforms like SynFini™ integrate artificial intelligence for route design with robotic execution to accelerate the entire synthesis process from concept to molecule. youtube.com The automated synthesis of other pyridine-based agents has already been demonstrated, highlighting the feasibility of this approach. nih.gov

Machine Learning for Retrosynthesis and Prediction: Machine learning (ML) algorithms are increasingly used for computer-aided synthesis planning (CASP). nih.govmit.eduacs.org These tools can propose novel retrosynthetic disconnections for Methyl 6-bromo-3-chloropicolinate, potentially uncovering more efficient synthetic pathways. nih.gov ML models can also predict reaction outcomes and yields, which would be instrumental in planning and validating new synthetic routes. nih.gov The combination of human-encoded chemical rules with machine learning has shown superior performance in generating practical synthetic routes. acs.org For heterocyclic compounds, transfer learning approaches in ML models have shown improved accuracy in retrosynthesis prediction. Current time information in Chatham County, US.

Table 2: Application of AI and Automation in Pyridine Synthesis

| Technology | Application | Potential Benefit for Methyl 6-bromo-3-chloropicolinate | Reference |

| Automated Flow Chemistry | High-throughput reaction screening and optimization | Rapid identification of optimal synthetic conditions, improved yield and purity | nih.govchemrxiv.org |

| Machine Learning (CASP) | Retrosynthesis planning | Discovery of novel and more efficient synthetic routes | nih.govmit.eduacs.org |

| Machine Learning (Forward Prediction) | Prediction of reaction products and yields | Validation of proposed synthetic steps and reduction of failed experiments | nih.gov |

| Integrated AI and Robotics (e.g., SynFini™) | End-to-end automated synthesis | Accelerated development cycle from design to final product | youtube.com |

Outlook on Future Applications in Academic and Industrial Research

Methyl 6-bromo-3-chloropicolinate is poised to be a valuable building block in both academic and industrial research, primarily driven by the demand for novel bioactive molecules.

Pharmaceutical Research: The pyridine scaffold is a common feature in many approved drugs. vulcanchem.com A patent has already identified Methyl 6-bromo-3-chloropicolinate as a key intermediate in the synthesis of bi-aryl dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which are targets for treating autoimmune diseases. google.com This highlights its immediate potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives could be explored for a wide range of biological activities.

Agrochemical Research: Pyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. cymitquimica.com The unique substitution pattern of Methyl 6-bromo-3-chloropicolinate makes it an attractive starting material for the synthesis of new crop protection agents.

Materials Science: The rigid, electron-deficient nature of the pyridine ring, combined with the potential for extensive derivatization, makes this compound a candidate for the synthesis of novel organic materials with interesting electronic and photophysical properties.

Q & A

Q. How can researchers leverage this compound in fragment-based drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.